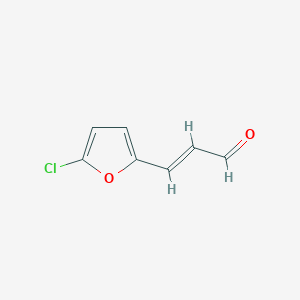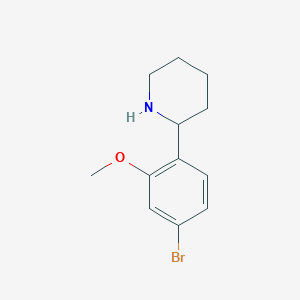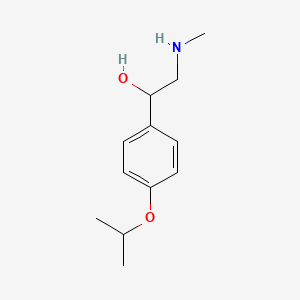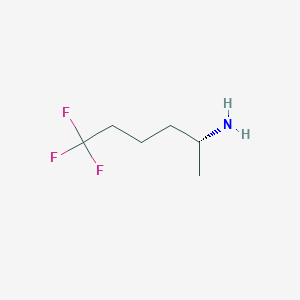
(2R)-6,6,6-trifluorohexan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-6,6,6-trifluorohexan-2-amine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexane backbone. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties. The trifluoromethyl group imparts unique chemical and physical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-6,6,6-trifluorohexan-2-amine typically involves the introduction of the trifluoromethyl group into a hexane backbone. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated hexane, reacts with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and specific catalysts to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-6,6,6-trifluorohexan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of trifluoromethylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2R)-6,6,6-trifluorohexan-2-amine is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological applications include its use as a probe in studying enzyme mechanisms and as a potential lead compound in drug discovery. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its unique chemical structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2R)-6,6,6-trifluorohexan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pathways involved may include signal transduction mechanisms and metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
(2S)-6,6,6-trifluorohexan-2-amine: The enantiomer of (2R)-6,6,6-trifluorohexan-2-amine, differing only in the spatial arrangement of atoms around the chiral center.
6,6,6-trifluorohexan-2-ol: A related compound where the amine group is replaced by a hydroxyl group.
6,6,6-trifluorohexanoic acid: Another related compound with a carboxylic acid group instead of an amine.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the trifluoromethyl group. These features contribute to its distinct chemical reactivity and potential applications in various fields. The compound’s ability to form stable interactions with biological targets makes it particularly valuable in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C6H12F3N |
|---|---|
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
(2R)-6,6,6-trifluorohexan-2-amine |
InChI |
InChI=1S/C6H12F3N/c1-5(10)3-2-4-6(7,8)9/h5H,2-4,10H2,1H3/t5-/m1/s1 |
Clave InChI |
CVPCWYGEOMFJGE-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](CCCC(F)(F)F)N |
SMILES canónico |
CC(CCCC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




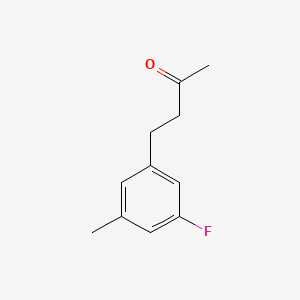

aminedihydrochloride](/img/structure/B13602359.png)
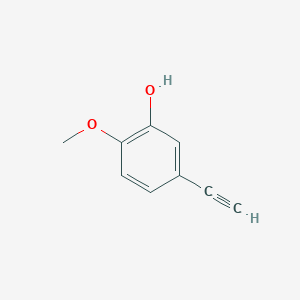
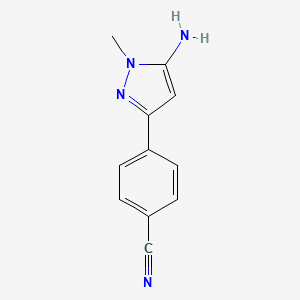

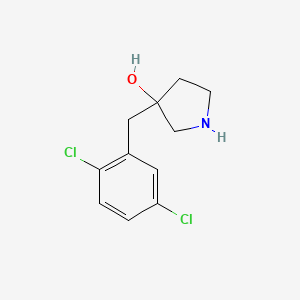
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13602385.png)
